molecular formula C17H17NO2S B2442622 N-(2-methyl-2-(thiophen-3-yl)propyl)benzofuran-2-carboxamide CAS No. 2309802-05-7

N-(2-methyl-2-(thiophen-3-yl)propyl)benzofuran-2-carboxamide

Cat. No. B2442622
CAS RN: 2309802-05-7
M. Wt: 299.39
InChI Key: POPDJTSVXNXCON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene-based analogs like N-(2-methyl-2-(thiophen-3-yl)propyl)benzofuran-2-carboxamide involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Novel benzofuran-2-carboxamide ligands, which are selective for sigma receptors, have been synthesized via a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used to facilitate N-alkylation .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of this compound includes this thiophene ring.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene-based analogs like this compound include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These are typical and significant synthetic methods to thiophene derivatives .

Scientific Research Applications

Metabolism and Pharmacokinetics

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is closely related to the compound . It has been studied for its orexin 1 and 2 receptor antagonistic properties, primarily in the context of insomnia treatment. The study revealed detailed metabolism pathways, showing extensive metabolization and elimination, mainly via feces. This research provides insight into the pharmacokinetics of similar compounds, highlighting the importance of understanding their metabolism for therapeutic applications (Renzulli et al., 2011).

Antinociceptive Activity

Research into the antinociceptive properties of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, which share a structural similarity with the compound of interest, has shown positive outcomes. These studies suggest potential therapeutic applications for managing pain, thereby extending the utility of such compounds beyond their initial scope (Shipilovskikh et al., 2020).

Cholinesterase Inhibitor for Neurodegenerative Disorders

The compound has been part of investigations into the design and synthesis of novel cholinesterase inhibitors. These studies aim to develop therapeutic agents for neurodegenerative diseases such as Alzheimer's. By targeting acetylcholinesterase and butyrylcholinesterase, these compounds offer a promising avenue for enhancing cognitive functions in affected individuals. This demonstrates the potential of benzofuran derivatives in contributing to the treatment of neurodegenerative conditions (Kausar et al., 2021).

Mechanism of Action

Like amphetamine and most of its analogues, thiopropamine most likely is a norepinephrine–dopamine reuptake inhibitor and/or releasing agent . Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides .

Future Directions

Thiophene-based analogs have been fascinating a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-17(2,13-7-8-21-10-13)11-18-16(19)15-9-12-5-3-4-6-14(12)20-15/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPDJTSVXNXCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC2=CC=CC=C2O1)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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